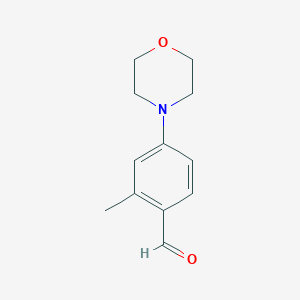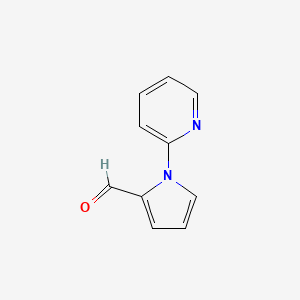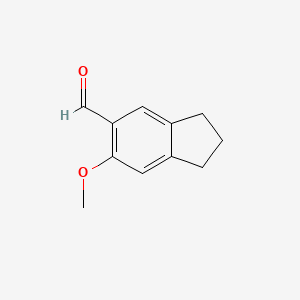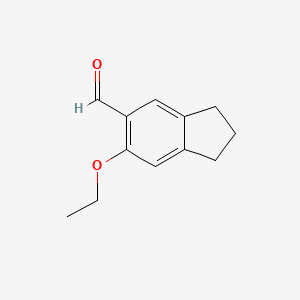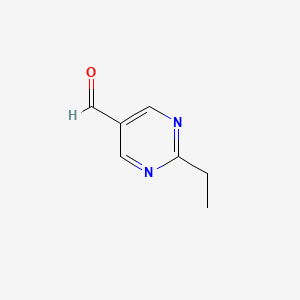
3,4-Dichlorophenyldipropionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichlorophenyldipropionamide is an anilide herbicide primarily used for the control of broad-leaved and grass weeds in rice. It is known for its mode of action via the inhibition of the Hill reaction in photosynthetic electron transfer (photosystem II) . This compound is significant in agricultural practices due to its effectiveness in weed control.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorophenyldipropionamide typically involves the nitration of 1,2-dichlorobenzene to produce 1,2-dichloro-4-nitrobenzene. This intermediate is then hydrogenated using Raney nickel to yield 3,4-dichloroaniline. The final step involves the acylation of 3,4-dichloroaniline with propanoyl chloride to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorophenyldipropionamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, depending on the specific reaction pathway and conditions employed.
Scientific Research Applications
3,4-Dichlorophenyldipropionamide has several scientific research applications:
Chemistry: It is used as a model compound in studies involving herbicide degradation and environmental impact assessments.
Biology: Research on its effects on non-target organisms, including aquatic life and soil microorganisms, is ongoing.
Medicine: While primarily an agricultural chemical, its derivatives are studied for potential pharmaceutical applications.
Industry: It is used in the formulation of herbicides and other agrochemical products .
Mechanism of Action
The compound exerts its herbicidal effects by inhibiting the Hill reaction in photosynthetic electron transfer (photosystem II). This inhibition blocks the electron flow from photosystem II to plastoquinone, disrupting the photosynthetic electron transport chain. As a result, the plant’s ability to convert light energy into chemical energy is impaired, leading to its death .
Comparison with Similar Compounds
Similar Compounds
Diuron (N-(3,4-dichlorophenyl)-N’,N’-dimethylurea): Another herbicide that inhibits photosynthesis but has a different chemical structure.
Linuron (3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea): Similar in function but with a distinct structural difference.
Swep (methyl-N-(3,4-dichlorophenyl)-carbamate): Shares the chlorinated phenyl group but differs in its carbamate structure
Uniqueness
3,4-Dichlorophenyldipropionamide is unique due to its specific mode of action and its effectiveness in controlling a wide range of weed species in rice cultivation. Its chemical structure allows for targeted inhibition of photosystem II, making it a valuable tool in agricultural weed management.
Properties
Molecular Formula |
C12H13Cl2NO2 |
|---|---|
Molecular Weight |
274.14 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-N-propanoylpropanamide |
InChI |
InChI=1S/C12H13Cl2NO2/c1-3-11(16)15(12(17)4-2)8-5-6-9(13)10(14)7-8/h5-7H,3-4H2,1-2H3 |
InChI Key |
ZDAFHQWFOMHDMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC(=C(C=C1)Cl)Cl)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


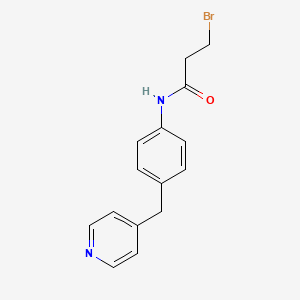
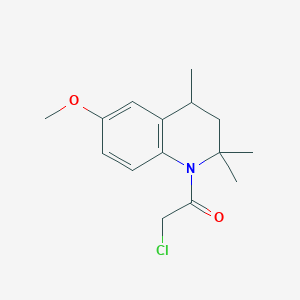
![4-[2-[4-(Butanoylamino)benzoyl]hydrazinyl]-4-oxobutanoic acid](/img/structure/B1364220.png)
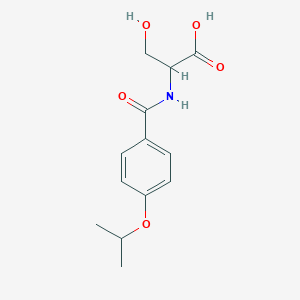
![2-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-cyclohexanecarboxylic acid](/img/structure/B1364229.png)
![2-[[4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364232.png)
